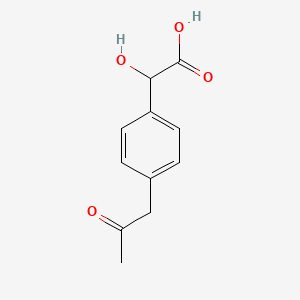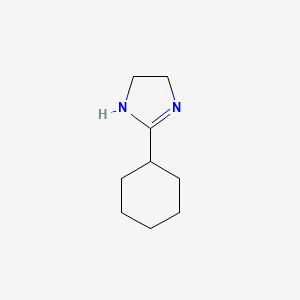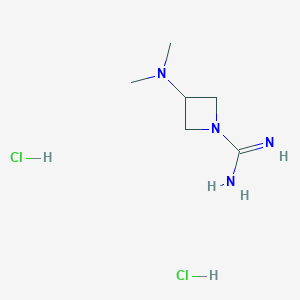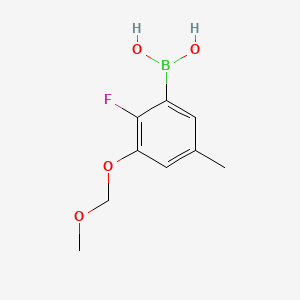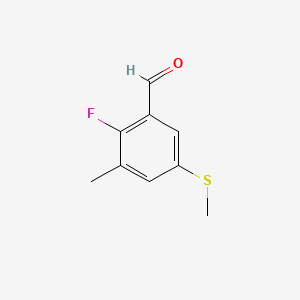
Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of naphthalene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of a naphthalene derivative followed by esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)-2-oxoacetate
Uniqueness
Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is unique due to its specific structural features, such as the position and nature of the functional groups
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 2-(6-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C14H14O4/c1-8-3-5-10-9(7-8)4-6-11(12(10)15)13(16)14(17)18-2/h3,5,7,11H,4,6H2,1-2H3 |
Clave InChI |
YBOJHWNBIOKZQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14036628.png)

